

3-Bromo-5-nitroaniline Hydrochloride: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	3-Bromo-5-nitroaniline hydrochloride
CAS No.:	1803603-87-3
Cat. No.:	B1381525

[Get Quote](#)

Executive Summary

3-Bromo-5-nitroaniline Hydrochloride (Free Base CAS: 55215-57-1) is a disubstituted aniline derivative utilized primarily as a building block in medicinal chemistry. Its structural uniqueness lies in the meta positioning of the bromine and nitro groups relative to the amine, creating a specific electronic environment that favors nucleophilic aromatic substitution () and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

This guide addresses the physical characterization, synthesis from precursors, and stability considerations for the hydrochloride salt form, which is often generated to improve shelf-life stability and solubility during purification.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The hydrochloride salt is typically isolated as a stabilizing matrix for the free amine, which can be prone to oxidation over time.

Identification Data

Parameter	Detail
Chemical Name	3-Bromo-5-nitroaniline Hydrochloride
Free Base CAS	55215-57-1
Molecular Formula	
Molecular Weight	253.48 g/mol (Salt) / 217.02 g/mol (Free Base)
SMILES	<chem>Cl.Nc1cc(Br)cc(c1)=O</chem>

Physical Appearance & Properties

Note: Specific experimental values for the HCl salt are derived from standard structure-property relationships of aniline hydrochlorides, as primary literature often reports the free base.

Property	Free Base (Experimental)	Hydrochloride Salt (Technical Expectation)
Appearance	Yellow to orange crystalline solid	Pale yellow to beige crystalline powder
Melting Point	160–164 °C (Decomposes)	>200 °C (Sublimes/Decomposes)
Solubility (Water)	Very slightly soluble (<0.5 g/L)	Moderately soluble (Hydrolyzes in excess water)
Solubility (Organic)	Soluble in EtOAc, DMSO, Methanol	Soluble in DMSO, Methanol; Insoluble in Ether
pKa (Conjugate Acid)	~2.0–2.5 (Weak base due to -NO ₂ /-Br)	N/A (Salt is the conjugate acid form)

Stability & Storage

The amine group is weakly basic due to the strong electron-withdrawing effects of the nitro (

) and bromine (

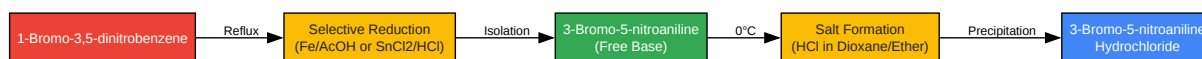
) groups. Consequently, the hydrochloride salt is hygroscopic and prone to hydrolysis. It releases HCl gas if exposed to moisture, reverting to the free base.

- Storage: Desiccated, -20°C, under inert atmosphere (or Ar).
- Incompatibility: Strong bases, oxidizing agents, reducing agents.

Synthesis & Preparation Protocols

The synthesis typically proceeds via the selective reduction of 1-bromo-3,5-dinitrobenzene. The hydrochloride salt is generated in the final step to precipitate the product from organic solvents.

Reaction Pathway Diagram



[Click to download full resolution via product page](#)

Figure 1: Synthetic workflow from dinitro precursor to hydrochloride salt.

Detailed Methodology

Step 1: Selective Reduction (Zinin Reduction Variant)

Objective: Reduce one nitro group without debrominating the aromatic ring.

- Reagents: Suspend 1-bromo-3,5-dinitrobenzene (1.0 eq) in Ethanol/Water (3:1).
- Catalyst: Add Sodium Sulfide nonahydrate (, 2.5 eq) or Iron powder (Fe, 3.0 eq) with catalytic Acetic Acid.
- Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexanes).
 - Note: The bromine atom is sensitive to catalytic hydrogenation (

); chemical reduction is preferred to prevent hydrodebromination.

- Workup: Cool to RT. Filter off inorganic solids. Concentrate filtrate.[1][2] Dilute with EtOAc, wash with brine, dry over .
- Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient) to yield the Free Base (Yellow solid).

Step 2: Hydrochloride Salt Formation

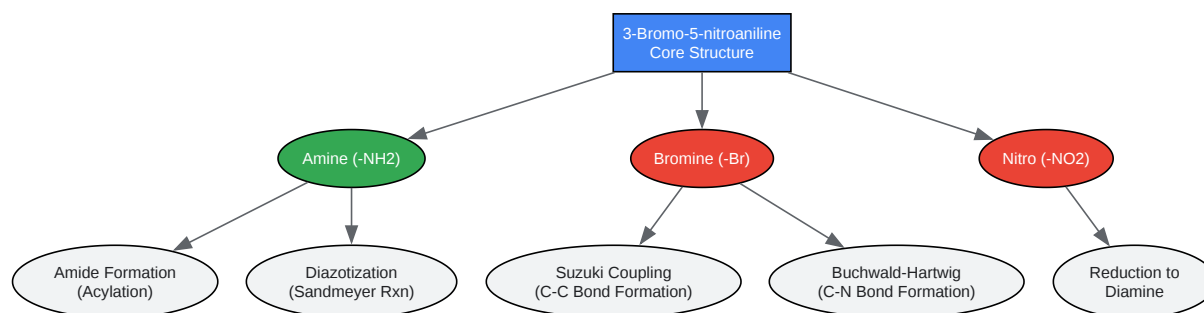
Objective: Convert free base to stable HCl salt.

- Dissolution: Dissolve the purified free base (1.0 g) in anhydrous Diethyl Ether or Dichloromethane (10 mL).
- Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (1.5 eq) under nitrogen.
- Precipitation: A pale precipitate should form immediately. Stir for 30 minutes at 0°C.
- Isolation: Filter the solid under inert gas (Argon). Wash with cold ether to remove excess acid.
- Drying: Vacuum dry at 40°C to yield **3-Bromo-5-nitroaniline Hydrochloride**.

Structural Analysis & Reactivity

The chemical behavior of this compound is defined by the interplay between the electron-donating amine and the electron-withdrawing substituents.

Functional Group Logic



[Click to download full resolution via product page](#)

Figure 2: Functional group reactivity profile. The molecule possesses three distinct handles for orthogonal functionalization.

Key Reactivity Points

- **Weak Nucleophilicity:** The amine is significantly less nucleophilic than aniline due to the inductive withdrawal of the meta-nitro and meta-bromo groups. Acylation reactions may require forcing conditions (e.g., heating with acetic anhydride or using DMAP catalyst).
- **Cross-Coupling:** The C-Br bond is an excellent handle for Pd-catalyzed coupling. However, the free amine can poison catalysts; it is often protected (e.g., as an acetamide or Boc-carbamate) before performing Suzuki or Sonogashira couplings.
- **Diazotization:** The amine can be converted to a diazonium salt (), allowing for the introduction of other nucleophiles (OH, F, CN) at the 1-position.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard Class	Statement	Precaution
Acute Toxicity (Oral)	H302: Harmful if swallowed	Do not eat, drink, or smoke when using.
Skin Irritation	H315: Causes skin irritation	Wear nitrile gloves and lab coat.
Eye Irritation	H319: Causes serious eye irritation	Wear safety goggles/face shield.
STOT-SE	H335: May cause respiratory irritation	Use only in a fume hood.

First Aid:

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
- Skin Contact: Wash with soap and water for 15 minutes. The compound can be absorbed through skin (aniline derivative).
- Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

References

- ChemicalBook. (2025).[1] 3-Bromo-5-nitroaniline Properties and Synthesis. Retrieved from
- PubChem. (2025).[3][4] 3-Bromo-5-nitroaniline Compound Summary. National Library of Medicine. Retrieved from
- Sigma-Aldrich. (2025). 3-Bromo-5-nitroaniline Product Specification. Retrieved from
- Organic Chemistry Data. (2022). pKa Values of Anilines and Derivatives. Retrieved from
- PrepChem. (2024). Synthesis of Halogenated Nitroanilines. Retrieved from (Cited for general reduction methodology of similar substrates).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 3-Bromo-5-nitroaniline | 55215-57-1 \[chemicalbook.com\]](#)
- [2. echemi.com \[echemi.com\]](#)
- [3. ar-Bromo-ar-nitrobenzenamine | C6H5BrN2O2 | CID 44535 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [3-Bromo-5-nitroaniline Hydrochloride: Technical Profile & Synthesis Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1381525/docs#3-bromo-5-nitroaniline-hydrochloride-technical-profile-synthesis-guide\]](https://www.benchchem.com/product/b1381525/docs#3-bromo-5-nitroaniline-hydrochloride-technical-profile-synthesis-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)